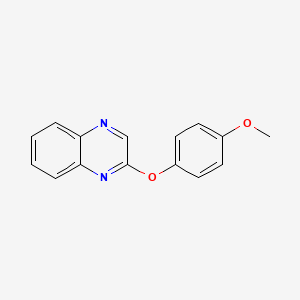
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone, also known as MN-001, is a novel small molecule that has been synthesized and studied for its potential therapeutic effects. MN-001 is a member of the naphthyridine class of compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone is complex and involves multiple pathways. The compound has been found to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in animal models, which makes it a suitable candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on (7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone. One area of interest is the development of this compound as a therapeutic agent for cancer and other diseases. Further research is needed to determine the optimal dosing and administration of this compound, as well as its potential side effects. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to the development of more targeted therapies. Finally, this compound could be used as a tool for studying the biological processes that it modulates, which could lead to a better understanding of disease pathogenesis.
Métodos De Síntesis
The synthesis of (7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone involves a multi-step process that has been described in detail in scientific literature. The starting materials for the synthesis are commercially available and the process involves a series of reactions that result in the formation of this compound. The synthesis has been optimized to produce high yields of the compound and has been validated by analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been studied for its effects on a variety of biological processes, including inflammation, oxidative stress, and cell signaling. This compound has also been investigated for its potential to treat a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Propiedades
IUPAC Name |
[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-6-9-17(10-7-15)25-20-18-11-8-16(2)24-21(18)23-14-19(20)22(27)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWXDAYIWQQZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)benzenesulfonamide](/img/structure/B2768446.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B2768447.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)
![2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768453.png)






![2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide](/img/structure/B2768466.png)